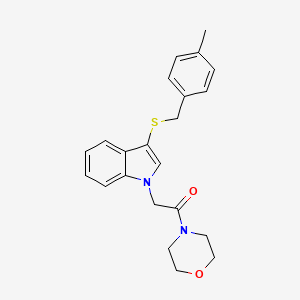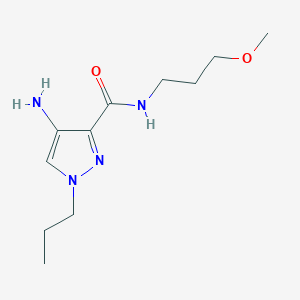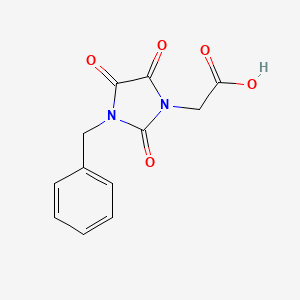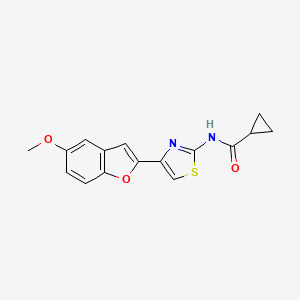
2-(3-((4-methylbenzyl)thio)-1H-indol-1-yl)-1-morpholinoethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-(3-((4-methylbenzyl)thio)-1H-indol-1-yl)-1-morpholinoethanone” is a complex organic molecule. It contains an indole ring, which is a common structure in many natural products and pharmaceuticals. The molecule also contains a morpholino group and a thioether linkage to a methylbenzyl group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a heterocyclic ring. The indole ring system is aromatic and the morpholino group could potentially participate in hydrogen bonding .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the indole ring and the morpholino group. The thioether linkage could potentially be a site of reactivity as well .Wissenschaftliche Forschungsanwendungen
Anticancer and Antimicrobial Activities
- Schiff bases derived from 1,3,4-thiadiazole compounds, including those related to the core structure of interest, have shown significant DNA protective ability against oxidative damage and strong antimicrobial activity against Staphylococcus epidermidis. These compounds exhibited cytotoxicity on cancer cell lines such as PC-3 and MDA-MB-231, suggesting potential applications in chemotherapy strategies with minimal cytotoxicity against cancer cells (Gür et al., 2020).
Anti-inflammatory Activity
- Novel series of thiophene derivatives, including compounds with morpholine rings, demonstrated moderate to good anti-inflammatory activity. This suggests potential therapeutic applications in treating inflammation-related disorders (Helal et al., 2015).
Antimicrobial Activities
- Compounds featuring morpholine and thiourea derivatives have shown promising antitubercular activities. This indicates their potential use in developing new antimicrobial agents for tuberculosis treatment (Başoğlu et al., 2012).
HIV-1 Replication Inhibitors
- N-Arylsulfonyl derivatives with the indole structure have been identified as inhibitors of HIV-1 replication. The study highlights the potential of such compounds in the development of new therapeutic agents for HIV (Che et al., 2015).
Electropharmacological Activities
- Research on the electrochemical conversion of kinase inhibitors suggests the utility of morpholino-indole derivatives in identifying and optimizing drug candidates for kinase-targeted therapies (Falck et al., 2012).
Dual DNA-PK/PI3-K Inhibitory Activity
- Dibenzo[b,d]thiophen-4-yl derivatives with morpholino and chromenone groups have been synthesized for their potential dual inhibitory activity against DNA-PK and PI3-K. These compounds are explored for enhancing the cytotoxicity of ionizing radiation and DNA-inducing cytotoxic anticancer agents, both in vitro and in vivo (Cano et al., 2013).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-[3-[(4-methylphenyl)methylsulfanyl]indol-1-yl]-1-morpholin-4-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O2S/c1-17-6-8-18(9-7-17)16-27-21-14-24(20-5-3-2-4-19(20)21)15-22(25)23-10-12-26-13-11-23/h2-9,14H,10-13,15-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKKSTZKLLPFCNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=CN(C3=CC=CC=C32)CC(=O)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-(furan-2-yl)-N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)isoxazole-3-carboxamide](/img/structure/B2815959.png)
![(E)-3-thiophen-2-yl-N-[5-[[(E)-3-thiophen-2-ylprop-2-enoyl]amino]naphthalen-1-yl]prop-2-enamide](/img/structure/B2815960.png)

![(2E)-3-[3-(azepan-1-ylsulfonyl)-4-methoxyphenyl]prop-2-enoic acid](/img/structure/B2815962.png)
![5-bromo-3-({4-[1-(hydroxyimino)ethyl]phenyl}imino)-2,3-dihydro-1H-indol-2-one](/img/structure/B2815965.png)
![N-[(1,2-dimethylindol-5-yl)methyl]thiophene-2-carboxamide](/img/structure/B2815967.png)
![N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-3,4-dihydro-2H-chromene-3-carboxamide](/img/structure/B2815969.png)





![N-(1-(1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-phenylbutanamide](/img/structure/B2815980.png)
